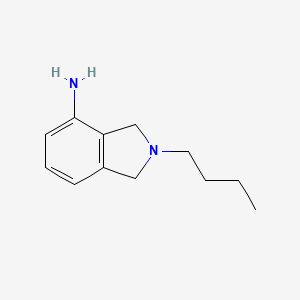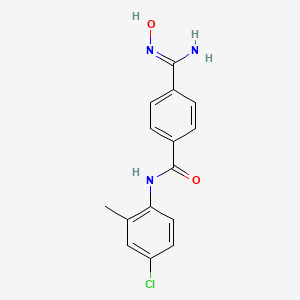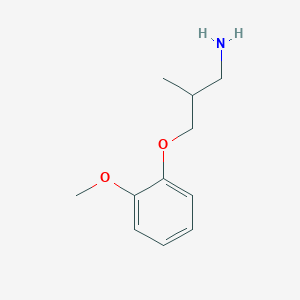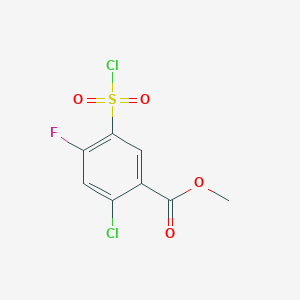![molecular formula C14H16N2O2 B1517838 2-(3-氨基苯基)-2-氮杂螺[4.4]壬烷-1,3-二酮 CAS No. 1154571-03-5](/img/structure/B1517838.png)
2-(3-氨基苯基)-2-氮杂螺[4.4]壬烷-1,3-二酮
描述
The compound “2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione” is a spiro compound, which is a class of organic compounds that have two or more rings that share a single atom . The shared atom is called the spiro atom, usually a quaternary carbon. In this case, the compound has a spiro[4.4]nonane core with an aminophenyl group and a dione group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spiro[4.4]nonane core, with an aminophenyl group and a dione group attached to it . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the aminophenyl and dione groups. The amino group could potentially undergo reactions such as acylation or alkylation, while the dione group could participate in reactions such as reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .科学研究应用
合成和理化性质
已经探索了N-苯胺基和N-氨基苯基2-氮杂螺[4.4]壬烷-1,3-二酮衍生物的合成,以了解它们的理化和药理性质。这些研究已经导致了发现具有显著抗惊厥性能的化合物,其中一些在癫痫模型中显示出有希望的活性。合成技术还包括各种修改,通过操纵其理化性质来增强这些化合物的生物活性(Kamiński, Obniska, & Dybała, 2008)。
抗惊厥活性
对这种化合物及其衍生物的研究的一个主要焦点是它们的抗惊厥活性。各种研究表明,特定衍生物在临床前模型中具有强效的抗惊厥效果,暗示了在癫痫和癫痫发作障碍的潜在治疗应用。这些效果的作用机制部分归因于对GABA(A)受体的调节,这是在调节癫痫活动中的关键途径(Obniska et al., 2005)。
神经药理学性质
对2-(3-氨基苯基)-2-氮杂螺[4.4]壬烷-1,3-二酮衍生物的探索已经延伸到研究其神经药理学性质,包括它们对肾上腺素受体和5-羟色胺受体的潜在影响。这项研究对于理解这些化合物如何影响神经功能以及可能作为新的神经系统疾病治疗的引导具有重要意义(Goetz等,1995)。
化学合成创新
研究还集中在该化合物及其衍生物的化学合成上,包括创新的方法来创建螺环和氮杂螺环结构。这些合成方法对于开发具有潜在药理应用的新化合物至关重要。已经报道了一锅法合成技术和对新型反应条件的探索,展示了该化合物作为进一步化学创新的支架的多功能性(Huynh, Nguyen, & Nishino, 2017)。
安全和危害
未来方向
作用机制
Target of Action
The primary targets of 2-(3-Aminophenyl)-2-azaspiro[4Similar compounds have been found to be antagonists of integrin α l β 2 , which plays an important role in the delivery of leukocytes to the site of inflammation . They have also been found to inhibit matrix metalloproteinases , which are significant in the uncontrolled division of connective tissue and collagen .
Mode of Action
The exact mode of action of 2-(3-Aminophenyl)-2-azaspiro[4Similar compounds have been found to catalyze the enzymatic transesterification reaction . This suggests that 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione may interact with its targets to induce biochemical changes.
Biochemical Pathways
The specific biochemical pathways affected by 2-(3-Aminophenyl)-2-azaspiro[4The inhibition of matrix metalloproteinases suggests that it may affect pathways related to the division of connective tissue and collagen .
Result of Action
The molecular and cellular effects of 2-(3-Aminophenyl)-2-azaspiro[4Similar compounds have shown promising application as antiproliferative, cytotoxic, and anticancer agents . This suggests that 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione may have similar effects.
生化分析
Biochemical Properties
2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurotransmitter pathways, potentially influencing the activity of neurotransmitter receptors . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in neuronal signaling . This compound can alter gene expression by modulating transcription factors and other regulatory proteins . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as neurotransmitter receptors, and modulates their activity . This binding can result in either inhibition or activation of the receptors, depending on the context . Furthermore, it can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, particularly in neuronal cells .
Dosage Effects in Animal Models
The effects of 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing neurotransmitter signaling . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmitter metabolism . These interactions can lead to changes in metabolic flux and alterations in metabolite levels . The compound’s metabolism may also involve conjugation reactions, leading to the formation of metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-10-4-3-5-11(8-10)16-12(17)9-14(13(16)18)6-1-2-7-14/h3-5,8H,1-2,6-7,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFPWRGUBKCAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3=CC=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1154571-03-5 | |
| Record name | 2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517756.png)
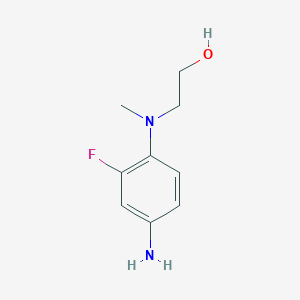
![2-[(3-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517760.png)
![1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1517761.png)

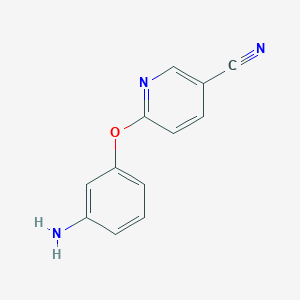
![[4-Bromo-2-(morpholin-4-yl)phenyl]methanol](/img/structure/B1517765.png)

